molecular formula C15H10Cl2N2O2 B2688455 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole CAS No. 338393-67-2

2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole

Cat. No.: B2688455
CAS No.: 338393-67-2
M. Wt: 321.16
InChI Key: NQHKPYPTXBCQMW-UHFFFAOYSA-N
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Description

2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-[(3,4-dichlorophenyl)methoxy]benzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole: The parent compound of the oxadiazole family, known for its stability and diverse applications.

    2-Amino-1,3,4-oxadiazole:

    2-Methyl-1,3,4-oxadiazole: Another derivative with unique chemical properties.

Uniqueness

2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which enhance its chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-13-6-1-10(7-14(13)17)8-20-12-4-2-11(3-5-12)15-19-18-9-21-15/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHKPYPTXBCQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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